molecular formula C12H18FN B13220422 N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

Cat. No.: B13220422
M. Wt: 195.28 g/mol
InChI Key: MCVQLMTYUHAPPD-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a dimethylpropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline typically involves the reaction of 5-fluoro-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or alcohol as a solvent.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated or alkoxylated products.

Scientific Research Applications

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N,N-dimethylpropan-2-amine

Comparison: N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is unique due to the presence of the fluorine atom and the specific arrangement of the dimethylpropyl and methyl groups on the aniline ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties in medicinal applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-5-6-10(13)7-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

MCVQLMTYUHAPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(C)(C)C

Origin of Product

United States

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